molecular formula C24H33ClFN7O7S2 B15374691 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-06-8

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Katalognummer: B15374691
CAS-Nummer: 25313-06-8
Molekulargewicht: 650.1 g/mol
InChI-Schlüssel: BXXPJERGGYGDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazine-based sulfonyl fluoride derivative complexed with ethanesulfonic acid (1:1 ratio). Its structure features a 4,6-diamino-2,2-dimethyl-1,3,5-triazine core linked via a phenoxypropylcarbamoyl group to a 2-methylbenzenesulfonyl fluoride moiety. The ethanesulfonic acid counterion enhances solubility and stability. Notably, it belongs to a class of antifolate agents with demonstrated antitumor activity, particularly against colon adenocarcinomas and ovarian tumors in preclinical models . Its molecular weight is 610.6 g/mol, with a polar surface area of 185 Ų and eight rotatable bonds, suggesting moderate bioavailability .

Eigenschaften

CAS-Nummer

25313-06-8

Molekularformel

C24H33ClFN7O7S2

Molekulargewicht

650.1 g/mol

IUPAC-Name

4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C22H27ClFN7O4S.C2H6O3S/c1-13-11-14(5-8-18(13)36(24,33)34)28-21(32)27-9-4-10-35-17-7-6-15(12-16(17)23)31-20(26)29-19(25)30-22(31,2)3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5)

InChI-Schlüssel

BXXPJERGGYGDPP-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCCCOC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic molecule with significant potential in biological applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring , which is known for its biological activity, particularly in anticancer research. The presence of multiple functional groups such as sulfonyl fluoride and chloro moieties enhances its reactivity and potential interactions with biological targets.

PropertyValue
Chemical FormulaC27H30ClFN6O7S2
Molecular Weight669.1 g/mol
CAS Number30885-71-3
IUPAC Name4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of the triazine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against colon cancer cell lines such as DLD-1 and HT-29 , where it induced apoptosis through specific signaling pathways .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cell proliferation. Notably, compounds with the triazine core have been linked to the inhibition of phosphatidylinositol 3-kinases (PI3K) and other crucial targets that regulate cancer cell growth and survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. It has been suggested that its sulfonyl fluoride group can form covalent bonds with nucleophilic residues in target enzymes, potentially leading to the inhibition of their activity. This property is critical for compounds designed to disrupt metabolic pathways in cancer cells.

Study on Triazine Derivatives

A study conducted on a series of triazine derivatives demonstrated significant cytotoxicity against a range of cancer types including breast (MCF-7), prostate (LNCaP), and lung (A549) cancers. The results indicated that compounds with multiple alkylating substituents exhibited enhanced anticancer activity .

Mechanistic Insights

In vitro studies have shown that specific triazine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of p53-dependent pathways. This suggests that the compound could be further developed as a chemotherapeutic agent targeting resistant cancer types .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key physicochemical parameters is provided below:

Compound Name (CAS No.) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Key Structural Differences
Target Compound (25312-98-5) 610.6 3 7 8 Propyl linker, 2-methylbenzenesulfonyl
NSC 127755 (31607-10-0) 609.1 3 7 9 Butyl linker, 4-chlorobenzenesulfonyl
4-[[2-[4-(4,6-Diamino-2,2-dimethyltriazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid (21316-25-6) 583.1 3 7 7 Acetyl linker, no methyl substitution
2-Chloro-4-[4-[3-(4,6-diaminotriazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid (31607-11-1) 610.6 3 7 8 Butyl linker, 2-chlorobenzenesulfonyl

Key Observations :

  • Linker Length: The propyl/butyl chain length impacts molecular flexibility and target binding. NSC 127755 (butyl linker) showed superior activity in colon adenocarcinoma models, possibly due to enhanced membrane penetration .
  • Substituents : The 2-methylbenzenesulfonyl group in the target compound may reduce metabolic degradation compared to chlorinated analogs .
Pharmacological Activity
Compound Antitumor Activity (Model) Synergistic Partners Toxicity Profile
Target Compound Active against M5076 ovarian tumor Not reported Moderate
NSC 127755 High activity in colon adenocarcinoma 36 (T/C 0.3) Synergistic with palmO-ara-C (NSC 135962) Low hematotoxicity
NSC 113917 Limited data; moderate activity in leukemia models None reported High renal clearance

Mechanistic Insights :

  • The target compound and NSC 127755 act as folate antagonists, inhibiting dihydrofolate reductase (DHFR). However, NSC 127755’s butyl linker may enhance intracellular retention, explaining its higher potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.